Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester
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Overview
Description
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is a chemical compound with the molecular formula C₁₉H₂₆O₇. It is known for its unique structure, which includes a butanoic acid backbone with two diethyl ester groups and a phenylene bis(oxy) linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester typically involves the esterification of butanoic acid derivatives with diethyl esters. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenylene bis(oxy) linkage allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylene derivatives.
Scientific Research Applications
Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials due to its reactive ester groups.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanoic acid derivatives, which can then participate in metabolic pathways. The phenylene bis(oxy) linkage allows for interactions with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester include:
- Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-, methyl ester
- 3,3’-[(2-formyl-1,3-phenylene)bis(oxy)]bisbutanoic acid These compounds share similar structural features but differ in their ester groups and substitution patterns. The uniqueness of Butanoic acid, 4,4’-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester lies in its specific esterification and phenylene bis(oxy) linkage, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
197589-71-2 |
---|---|
Molecular Formula |
C19H26O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-ethoxy-4-oxobutoxy)-2-formylphenoxy]butanoate |
InChI |
InChI=1S/C19H26O7/c1-3-23-18(21)10-6-12-25-16-8-5-9-17(15(16)14-20)26-13-7-11-19(22)24-4-2/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChI Key |
PRVBFBNXGMMPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C(=CC=C1)OCCCC(=O)OCC)C=O |
Origin of Product |
United States |
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